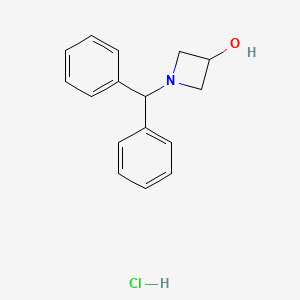
1-benzhydrylazetidin-3-ol Hydrochloride
Cat. No. B1363981
Key on ui cas rn:
90604-02-7
M. Wt: 275.77 g/mol
InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987443B2
Procedure details


A solution of diphenylmethanamine (2737 g, 15.0 mol, 1.04 equiv) in methanol (MeOH, 6 L) was treated with 2-(chloromethyl)oxirane (1330 g, 14.5 mol) from an addition funnel at ambient temperature. During the initial addition a slight endotherm was noticed. The resulting reaction mixture was stirred at room temperature for 3 days before being warmed to reflux for an additional 3 days. When TLC showed that the reaction was deemed complete, the reaction mixture was first cooled down to room temperature and then to 0-5° C. in an ice bath. The solids were collected by filtration and washed with acetone (4 L) to give the first crop of the crude desired product (1516 g). The filtrate was concentrated under reduced pressure and the resulting semisolid was diluted with acetone (1 L). This solid was then collected by filtration to give the second crop of the crude desired product (221 g). The crude product, 1-benzhydrylazetidin-3-ol hydrochloride (1737 g, 3998.7 g theoretical, 43.4% yield), was found to be sufficiently pure to be used in the subsequent reaction without further purification. 1HNMR (300 MHz, DMSO-d6) δ 12.28 (br. d, 1H), 7.7 (m, 5H), 7.49 (m, 5H), 6.38 (d, 1H), 4.72 (br. s, 1H), 4.46 (m, 1H), 4.12 (m, 2H), 3.85 (m, 2H) ppm; C16H18ClNO (MW 275.77; C16H17NO for free base, MW, 239.31), LCMS (EI) m/e 240 (M++H).



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:15][CH2:16][CH:17]1[CH2:19][O:18]1>CO>[ClH:15].[CH:7]([N:8]1[CH2:19][CH:17]([OH:18])[CH2:16]1)([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2737 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1330 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1OC1
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the initial addition a slight endotherm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before being warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for an additional 3 days
|
|
Duration
|
3 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was first cooled down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to 0-5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone (4 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the first crop of the crude desired product (1516 g)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting semisolid was diluted with acetone (1 L)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This solid was then collected by filtration
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 221 g | |
| YIELD: CALCULATEDPERCENTYIELD | 5.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
